![molecular formula C18H22N4O2 B7359680 4-(3-methoxyphenyl)-N-(3-methylpyridazin-4-yl)piperidine-1-carboxamide](/img/structure/B7359680.png)
4-(3-methoxyphenyl)-N-(3-methylpyridazin-4-yl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-methoxyphenyl)-N-(3-methylpyridazin-4-yl)piperidine-1-carboxamide, also known as MP-10, is a novel compound that has been the subject of extensive scientific research in recent years. This chemical compound belongs to the class of piperidine carboxamides and has shown promising results in various studies.
Wirkmechanismus
The exact mechanism of action of 4-(3-methoxyphenyl)-N-(3-methylpyridazin-4-yl)piperidine-1-carboxamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters such as dopamine, serotonin, and norepinephrine. It has also been shown to have a high affinity for the sigma-1 receptor, which is involved in various physiological processes such as pain perception, cell survival, and neuroprotection.
Biochemical and Physiological Effects:
4-(3-methoxyphenyl)-N-(3-methylpyridazin-4-yl)piperidine-1-carboxamide has been shown to have various biochemical and physiological effects. It has been found to increase the levels of dopamine, serotonin, and norepinephrine in certain brain regions. It also increases the expression of certain genes involved in neuroplasticity and cell survival. 4-(3-methoxyphenyl)-N-(3-methylpyridazin-4-yl)piperidine-1-carboxamide has been shown to reduce anxiety and depression-like behaviors in animal models. It also reduces drug-seeking behavior and withdrawal symptoms in drug-addicted animals.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(3-methoxyphenyl)-N-(3-methylpyridazin-4-yl)piperidine-1-carboxamide in lab experiments are its high purity, simple synthesis method, and well-characterized pharmacological effects. However, the limitations include its high cost and limited availability. In addition, the exact mechanism of action of 4-(3-methoxyphenyl)-N-(3-methylpyridazin-4-yl)piperidine-1-carboxamide is not fully understood, which makes it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are numerous future directions for the study of 4-(3-methoxyphenyl)-N-(3-methylpyridazin-4-yl)piperidine-1-carboxamide. One area of research is the development of more potent and selective analogs of 4-(3-methoxyphenyl)-N-(3-methylpyridazin-4-yl)piperidine-1-carboxamide. Another area of research is the investigation of the potential use of 4-(3-methoxyphenyl)-N-(3-methylpyridazin-4-yl)piperidine-1-carboxamide in the treatment of various neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. Further research is also needed to understand the exact mechanism of action of 4-(3-methoxyphenyl)-N-(3-methylpyridazin-4-yl)piperidine-1-carboxamide and its effects on various neurotransmitter systems.
Synthesemethoden
The synthesis of 4-(3-methoxyphenyl)-N-(3-methylpyridazin-4-yl)piperidine-1-carboxamide involves the reaction of 3-methoxyphenylacetic acid with 3-methyl-4-pyridazinecarboxylic acid, followed by the addition of piperidine and coupling with carboxylic acid. The final product is obtained after purification through recrystallization. The synthesis method is relatively simple and yields a high purity product.
Wissenschaftliche Forschungsanwendungen
4-(3-methoxyphenyl)-N-(3-methylpyridazin-4-yl)piperidine-1-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. In addition, it has been found to be effective in treating drug addiction and withdrawal symptoms. 4-(3-methoxyphenyl)-N-(3-methylpyridazin-4-yl)piperidine-1-carboxamide has also been studied for its potential use in the treatment of Parkinson's disease and other neurological disorders.
Eigenschaften
IUPAC Name |
4-(3-methoxyphenyl)-N-(3-methylpyridazin-4-yl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-13-17(6-9-19-21-13)20-18(23)22-10-7-14(8-11-22)15-4-3-5-16(12-15)24-2/h3-6,9,12,14H,7-8,10-11H2,1-2H3,(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQWYODWDDFLIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=N1)NC(=O)N2CCC(CC2)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.